Hydrophobicity and Lipophilicity Benchmark: C8 Chain Length Provides Measurable Partitioning Advantage Over C4-C6 Azides
1-Azidooctane (C8) exhibits a computed XLogP3 value of 4.5, which is substantially higher than shorter-chain alkyl azides such as 1-azidobutane (C4, XLogP3 ≈ 2.3) and 1-azidohexane (C6, XLogP3 ≈ 3.4) [1]. This difference of 1.1–2.2 log units translates to approximately 12- to 158-fold greater partitioning into hydrophobic environments relative to the C6 and C4 analogs, respectively. The C8 variant also possesses a topological polar surface area (TPSA) of 14.4 Ų, which is consistent across the linear alkyl azide series but confers distinct solubility and partitioning behavior when combined with the longer hydrocarbon tail [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5; TPSA = 14.4 Ų |
| Comparator Or Baseline | 1-Azidobutane (C4): XLogP3 ≈ 2.3; 1-Azidohexane (C6): XLogP3 ≈ 3.4 |
| Quantified Difference | ΔXLogP3 = +2.2 (vs C4) and +1.1 (vs C6); ~158-fold and ~12-fold higher partitioning, respectively |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, 2025 release) |
Why This Matters
For applications requiring preferential partitioning into hydrophobic media (e.g., micellar catalysis, lipid membrane studies, hydrophobic polymer functionalization), the C8 variant delivers quantifiably greater phase transfer efficiency than C4–C6 alternatives.
- [1] PubChem. (2025). Compound Summary: 1-Azidooctane (CID 139023), 1-Azidobutane (CID 78980), 1-Azidohexane (CID 137269). View Source
